molecular formula C18H16N2OS B2638595 N-{3-cyano-4-[(4-methylphenyl)sulfanyl]phenyl}cyclopropanecarboxamide CAS No. 306980-62-1

N-{3-cyano-4-[(4-methylphenyl)sulfanyl]phenyl}cyclopropanecarboxamide

Cat. No.: B2638595
CAS No.: 306980-62-1
M. Wt: 308.4
InChI Key: VCGMPVULRMVCOF-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

N-{3-cyano-4-[(4-methylphenyl)sulfanyl]phenyl}cyclopropanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Nitro or halogenated derivatives.

Mechanism of Action

Biological Activity

N-{3-cyano-4-[(4-methylphenyl)sulfanyl]phenyl}cyclopropanecarboxamide, also known by its chemical identifier CAS 306980-62-1, is a compound of interest in medicinal chemistry due to its potential biological activities. The compound features a cyclopropane ring and a cyano group, which are significant for its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various biological systems, and potential therapeutic applications.

Basic Information

PropertyValue
Chemical FormulaC18H16N2OS
Molecular Weight308.4 g/mol
CAS Number306980-62-1
SynonymsN-(3-cyano-4-[(4-methylphenyl)sulfanyl]phenyl)cyclopropanecarboxamide

The biological activity of this compound is primarily attributed to its interaction with specific cellular pathways. Notably, compounds with similar structures have been shown to inhibit necroptosis, a form of programmed cell death involved in various diseases including cancer and neurodegenerative disorders. Research indicates that such compounds can target receptor-interacting protein kinases (RIPK1 and RIPK3), crucial mediators of necroptosis .

Anticancer Activity

Recent studies highlight the potential anticancer properties of cyclopropanecarboxamides. For instance, compounds with similar structural motifs have demonstrated cytotoxic effects against several cancer cell lines. A study reported that derivatives of cyclopropanecarboxamide exhibited significant growth inhibition in human cancer cell lines, suggesting that this compound may possess similar properties .

Pharmacokinetics

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Preliminary data suggest favorable pharmacokinetic properties, including moderate oral bioavailability and a favorable metabolic profile in animal models . These characteristics are critical for developing therapeutic agents.

Case Studies

  • In Vivo Efficacy : A study investigated the efficacy of a related compound in a mouse model of systemic inflammatory response syndrome (SIRS). The compound demonstrated protective effects against hypothermia and mortality at doses as low as 5 mg/kg, indicating potential therapeutic applications for inflammatory diseases .
  • Structure-Activity Relationship (SAR) : Research has focused on optimizing the structure of cyclopropanecarboxamides to enhance their biological activity. Modifications to the phenyl and cyano groups have been shown to significantly affect potency against necroptosis-related pathways .

Properties

IUPAC Name

N-[3-cyano-4-(4-methylphenyl)sulfanylphenyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2OS/c1-12-2-7-16(8-3-12)22-17-9-6-15(10-14(17)11-19)20-18(21)13-4-5-13/h2-3,6-10,13H,4-5H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCGMPVULRMVCOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=C(C=C(C=C2)NC(=O)C3CC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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